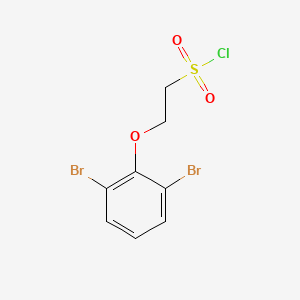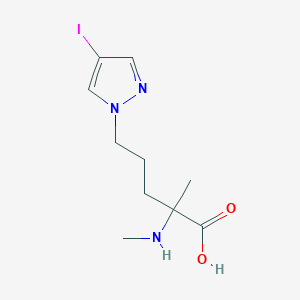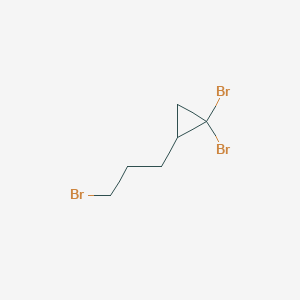
1,1-Dibromo-2-(3-bromopropyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-(3-bromopropyl)cyclopropane is an organobromine compound with the molecular formula C6H9Br3 It is a cyclopropane derivative characterized by the presence of three bromine atoms attached to the cyclopropane ring and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane can be synthesized through the addition of bromine to 3-chloro-2-(chloromethyl)propene. The reaction involves the use of bromoform and a strong base such as sodium hydroxide under controlled temperature conditions . The reaction mixture is typically stirred vigorously and maintained at specific temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives using reducing agents such as nickel (I) salen.
Cyclopropyl–Allyl Rearrangement: In the presence of aluminum carbenoids, the compound can undergo rearrangement to form bromoalkenes.
Common Reagents and Conditions:
Substitution: Reagents such as silver salts and Lewis acids (e.g., AlCl3, FeCl3) are commonly used.
Reduction: Nickel (I) salen is used as a catalyst for reduction reactions.
Rearrangement: Aluminum carbenoids are employed to facilitate the cyclopropyl–allyl rearrangement.
Major Products:
Substitution: Formation of various substituted cyclopropane derivatives.
Reduction: Formation of cyclopropane and propylene.
Rearrangement: Formation of substituted bromoalkenes.
Applications De Recherche Scientifique
1,1-Dibromo-2-(3-bromopropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can undergo cyclopropyl–allyl rearrangement in the presence of Lewis acids, leading to the formation of reactive intermediates such as bromoallyl cations . These intermediates can further react with nucleophiles, resulting in the formation of diverse products.
Comparaison Avec Des Composés Similaires
1,3-Dibromopropane: A dihalogenated propane used in organic synthesis.
1,2-Dibromo-3-chloropropane: A compound used in the preparation of tritium radiolabeled dibromochloropropane.
1,1-Dibromo-2,3-dimethyl-cyclopropane: A cyclopropane derivative with similar bromine substitution.
Uniqueness: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane is unique due to its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo cyclopropyl–allyl rearrangement and form reactive intermediates makes it valuable for various synthetic applications.
Propriétés
Formule moléculaire |
C6H9Br3 |
|---|---|
Poids moléculaire |
320.85 g/mol |
Nom IUPAC |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
InChI |
InChI=1S/C6H9Br3/c7-3-1-2-5-4-6(5,8)9/h5H,1-4H2 |
Clé InChI |
YEKVOZFBGUXSIT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Br)Br)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
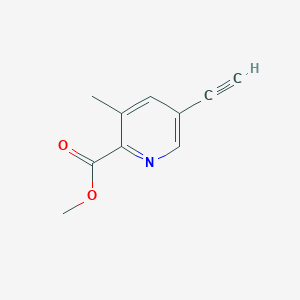

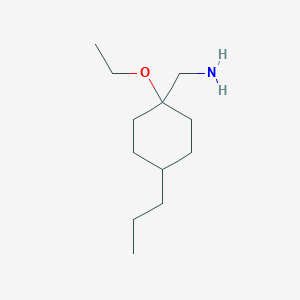
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
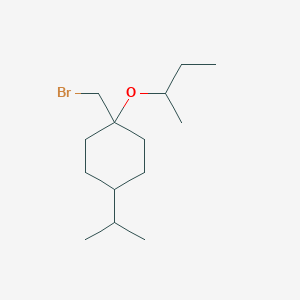
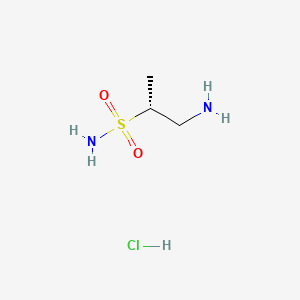
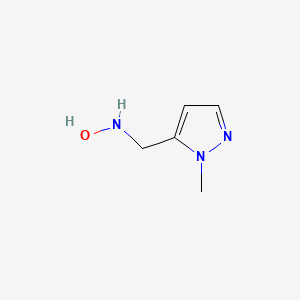
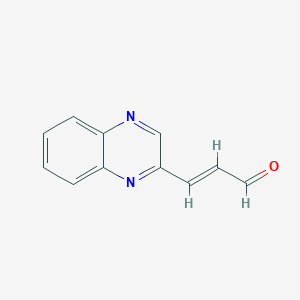
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)
